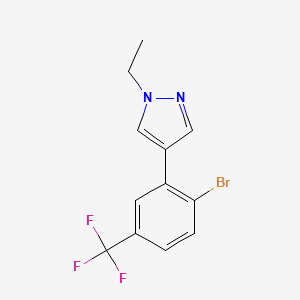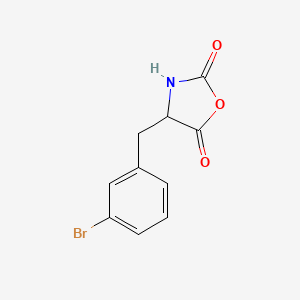![molecular formula C18H18N2O2 B13715015 6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)
6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyloxy group and a cyclobutyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides in the presence of a base such as potassium carbonate.
Cyclobutyl Group Addition: The cyclobutyl group can be introduced through alkylation reactions using cyclobutyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The benzimidazole core can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The benzyloxy and cyclobutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzyloxy and cyclobutyl groups may enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group instead of the benzyloxy and cyclobutyl groups.
6-Methoxybenzimidazole: A derivative with a methoxy group instead of the benzyloxy group.
Uniqueness
6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both the benzyloxy and cyclobutyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-cyclobutyl-5-phenylmethoxy-1H-benzimidazol-2-one |
InChI |
InChI=1S/C18H18N2O2/c21-18-19-16-10-9-15(22-12-13-5-2-1-3-6-13)11-17(16)20(18)14-7-4-8-14/h1-3,5-6,9-11,14H,4,7-8,12H2,(H,19,21) |
InChI Key |
XIEXZAWWJYPLRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C3=C(C=CC(=C3)OCC4=CC=CC=C4)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


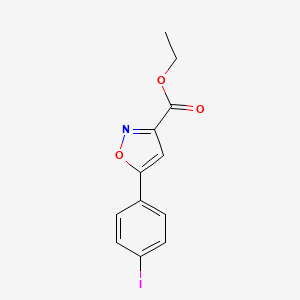
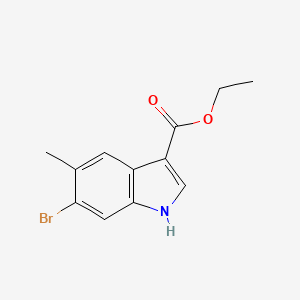
![2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B13714959.png)
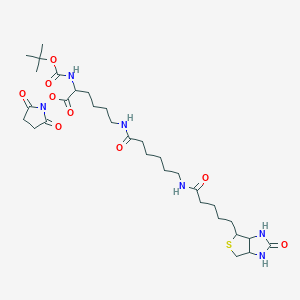
![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)
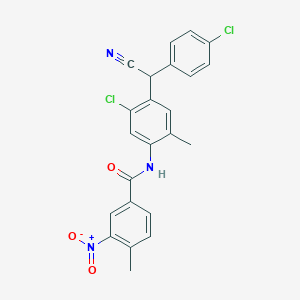
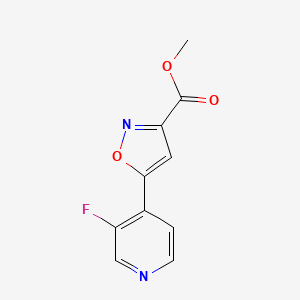
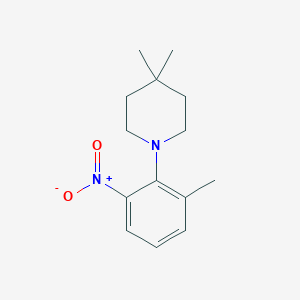
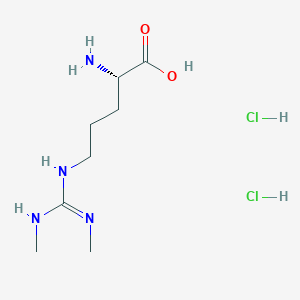
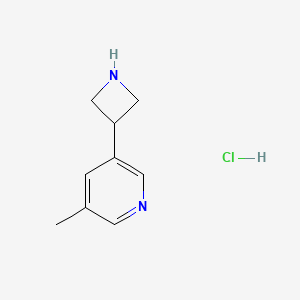
![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)
![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)
